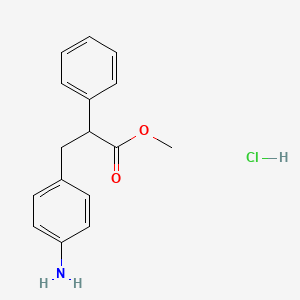
盐酸甲基 3-(4-氨基苯基)-2-苯基丙酸酯
描述
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of the amino acid phenylalanine and has been found to exhibit several biochemical and physiological effects. In
科学研究应用
抗癌应用
盐酸甲基 3-(4-氨基苯基)-2-苯基丙酸酯衍生物因其作为抗癌剂的潜力而受到研究。氨基乙酸官能化席夫碱有机锡 (IV) 络合物的合成和结构表征显示出对各种人肿瘤细胞系具有显着的体外细胞毒性。这些发现突出了该化合物在开发新抗癌药物中的相关性 (T. S. Basu Baul 等人,2009).
免疫调节作用
盐酸甲基 3-(4-氨基苯基)-2-苯基丙酸酯衍生物(例如 2-取代 2-氨基丙烷-1,3-二醇)的研究已证明具有免疫抑制活性。这些化合物对大鼠皮肤同种异体移植显示出淋巴细胞减少作用和免疫抑制作用,表明在器官移植和自身免疫性疾病中具有潜在的应用 (M. Kiuchi 等人,2000).
化学合成和立体化学
该化合物已用于手性分子的合成和拆分,提供了对亲核加成反应立体化学的见解。这项研究有助于开发生产对映体纯化合物的技术,这在制药工业中至关重要 (S. Drewes 等人,1992).
材料科学和缓蚀
在材料科学中,盐酸甲基 3-(4-氨基苯基)-2-苯基丙酸酯衍生物已被研究作为盐酸中低碳钢的缓蚀剂,这是工业酸洗工艺中的常见条件。这些化合物在防止腐蚀方面的效率,以及它们的理论和实验表征,支持它们在腐蚀防护技术中的应用 (N. Gupta 等人,2017).
分子机器和燃料释放
该化合物已被探索用于控制分子机器运行的化学燃料的释放速率。该应用在纳米技术和分子工程中具有重要意义,其中对分子运动的精确控制至关重要 (Chiara Biagini 等人,2020).
属性
IUPAC Name |
methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKVVZGPVQHQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




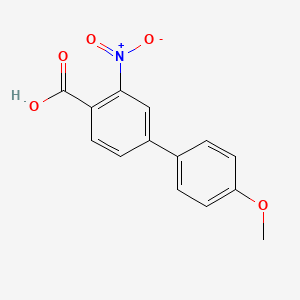
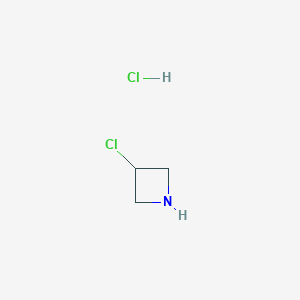
![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)
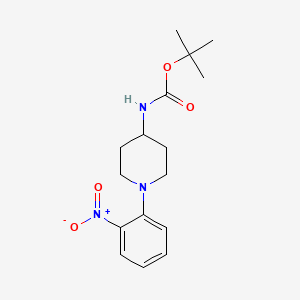

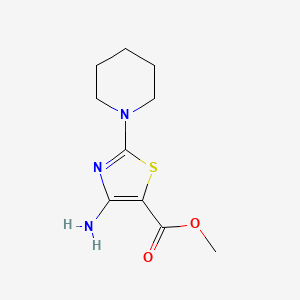



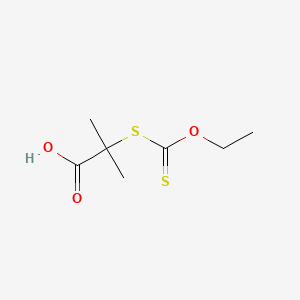
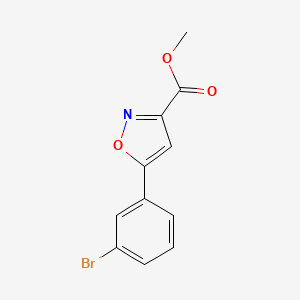
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425177.png)
![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)